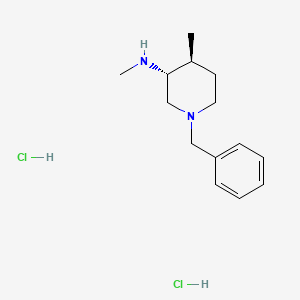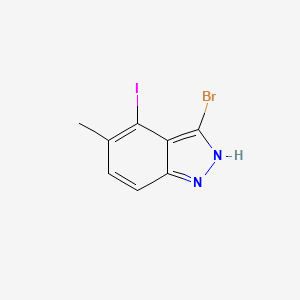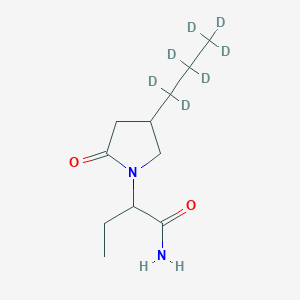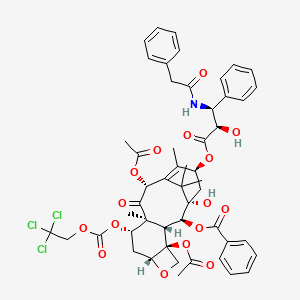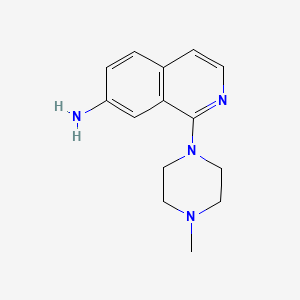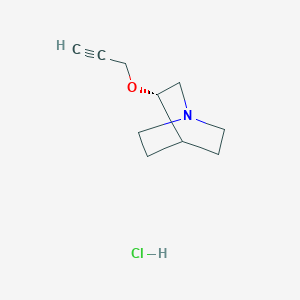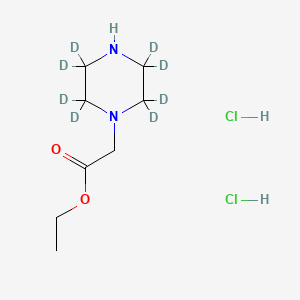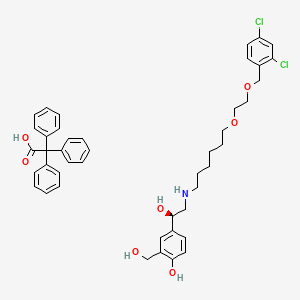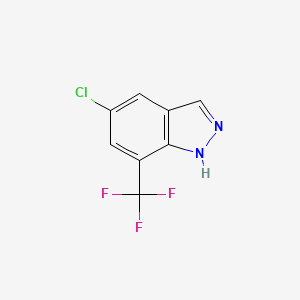
5-Chloro-7-(trifluoromethyl)-1H-indaZole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(trifluoromethyl)-1H-indaZole is a heterocyclic compound that contains both chlorine and trifluoromethyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)-1H-indaZole can be achieved through various methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. In this reaction, the starting materials are typically heated in polyphosphoric acid at temperatures ranging from 160°C to 180°C .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Fischer reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and improve the overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(trifluoromethyl)-1H-indaZole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Scientific Research Applications
5-Chloro-7-(trifluoromethyl)-1H-indaZole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1H-indaZole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it has been shown to interact with kinase hinge regions through hydrogen bonding, which can influence cell signaling pathways and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-7-(trifluoromethyl)-1H-indaZole include other halogenated indole derivatives, such as:
- 5-Chloro-7-azaindole
- 7-Fluoro-5-chloroindole
- 4-Bromo-5-chloroindole
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H4ClF3N2 |
|---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
HIXRKWLFAFJYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


